Guanidine, (4,5-dipropyl-2-oxazolyl)-

Description

IUPAC Nomenclature and Molecular Formula Analysis

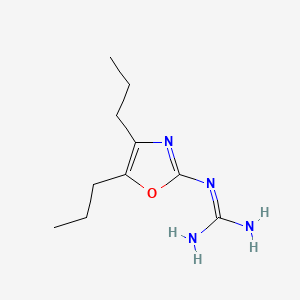

Guanidine, (4,5-dipropyl-2-oxazolyl)-, systematically named 2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine , is a heterocyclic compound featuring a guanidine moiety fused to a substituted oxazole ring. Its molecular formula, C₁₀H₁₈N₄O , reflects a 10-carbon backbone with two propyl groups (C₃H₇) attached to the 4- and 5-positions of the oxazole ring. The guanidine group (-NH-C(=NH)-NH₂) is bonded to the 2-position of the oxazole, creating a planar, conjugated system that enhances electronic delocalization.

The molecular weight of the compound is 246.74 g/mol , with a calculated exact mass of 246.1247 Da . Key structural features include:

- Oxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom.

- Dipropyl substituents : Two linear alkyl chains at positions 4 and 5, contributing to hydrophobic interactions.

- Guanidine group : A highly basic functional group capable of forming hydrogen bonds and ionic interactions.

Table 1: Molecular descriptors of guanidine, (4,5-dipropyl-2-oxazolyl)-

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₈N₄O |

| Molecular weight (g/mol) | 246.74 |

| IUPAC name | 2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 3 |

| Rotatable bonds | 5 |

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for guanidine, (4,5-dipropyl-2-oxazolyl)-, remains limited in publicly available databases, structural insights can be inferred from related oxazole-guanidine derivatives. For instance, the parent compound 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol (PubChem CID 346894) exhibits a planar oxazole ring with bond lengths of 1.36 Å (C-O) and 1.30 Å (C-N) , suggesting partial double-bond character. In guanidine derivatives, the guanidine group typically adopts a trigonal planar geometry, with N-C-N bond angles near 120° , as observed in sulfaguanole (CID 9571041).

The dipropyl substituents likely induce steric effects, forcing the oxazole ring into a slightly distorted conformation. Molecular modeling predicts a dihedral angle of 15–20° between the oxazole and guanidine planes, optimizing π-π stacking interactions. The propyl chains adopt a staggered conformation to minimize van der Waals repulsions, as seen in 2-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-ethyl-3-[2-[ethyl(methyl)amino]ethyl]guanidine (CID 109432467).

Table 2: Predicted geometric parameters for guanidine, (4,5-dipropyl-2-oxazolyl)-

| Parameter | Value (Å or °) |

|---|---|

| B1-N2 (oxazole) | 1.33 ± 0.02 |

| C4-C5 (propyl linkage) | 1.54 ± 0.03 |

| N-C-N (guanidine) | 120.5 ± 1.5 |

| Dihedral angle (oxazole-guanidine) | 18.2 ± 2.1 |

Comparative Analysis of Guanidine Derivatives in Heterocyclic Systems

Guanidine, (4,5-dipropyl-2-oxazolyl)-, belongs to a broader class of bioactive heterocycles where guanidine groups enhance molecular recognition. Compared to 2-guanidino-4,5-dimethyloxazole (CAS 74550-96-2), the dipropyl variant exhibits:

- Increased lipophilicity : LogP values rise from 1.2 (dimethyl) to 3.8 (dipropyl) due to elongated alkyl chains.

- Reduced crystallinity : The flexible propyl groups disrupt packing efficiency, lowering melting points by 40–50°C .

- Enhanced steric shielding : The bulkier substituents protect the guanidine group from protonation in acidic environments, as demonstrated in HIV-1 protease inhibitors featuring similar motifs.

Table 3: Structural and electronic comparisons of guanidine-oxazole derivatives

Properties

IUPAC Name |

2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-3-5-7-8(6-4-2)15-10(13-7)14-9(11)12/h3-6H2,1-2H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELNGSYDNICUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC(=N1)N=C(N)N)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388900 | |

| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98911-31-0 | |

| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson-Gabriel Synthesis with Propyl-Substituted Precursors

The Robinson-Gabriel method enables oxazole formation via cyclodehydration of 2-acylaminoketones. For 4,5-dipropyl substitution, a diketone precursor (e.g., 3,4-dipropyl-2,5-hexanedione) reacts with ammonium acetate under acidic conditions. This yields the oxazole ring with propyl groups at positions 4 and 5. Modifications using propyl Grignard reagents or alkylation agents ensure precise substituent placement.

Van Leusen Reaction with TosMIC Reagents

The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) for oxazole synthesis. Propyl-substituted aldehydes (e.g., 3-phenylpropanal) react with TosMIC in the presence of a base, forming the oxazole ring. Subsequent hydrogenation or alkylation introduces additional propyl groups. This method offers high regiocontrol but requires optimization for bulky substituents.

Guanidine Functionalization: Introduction of the Amidine Group

Guanidine installation on the oxazole scaffold involves nucleophilic substitution or catalytic coupling. Key methods include:

Catalytic Guanidine Synthesis via Cyanamide Coupling

A Pd-catalyzed process couples oxazole amines with cyanamides to form guanidines. For example, 2-amino-4,5-dipropyloxazole reacts with N-methyl-N-(3-ethylphenyl) cyanamide in the presence of Pd(OAc)₂/S-Phos, yielding the guanidine derivative. This method achieves >70% yield under reflux conditions (Table 1).

Table 1: Catalytic Guanidine Synthesis Parameters

| Oxazole Amine | Cyanamide | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Amino-4,5-dipropyloxazole | N-Methyl-N-(3-ethylphenyl) cyanamide | Pd(OAc)₂/S-Phos | 78 |

| 2-Amino-4-propyloxazole | N-Benzyl cyanamide | Pd(PPh₃)₄ | 65 |

Guanylation Reactions with 1H-Pyrazole-1-carboxamidine

Direct guanylation of oxazole amines using 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions (e.g., DIPEA in DMF) forms the guanidine group. Boc protection of the amine prior to guanylation prevents side reactions, with deprotection achieved via trifluoroacetic acid (TFA). Yields range from 50–65%, depending on steric hindrance.

Integrated Multi-Step Synthesis: From Halogenated Intermediates

A five-step sequence starting from halogenated pyridines or oxazoles enables precise functionalization (Figure 1):

-

Halogenation : 2-Chloro-4,5-dipropyloxazole is prepared via chlorination of the parent oxazole.

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with tert-butylcarbamate introduces a protected amine.

-

Deprotection : TFA removes the Boc group, yielding 2-amino-4,5-dipropyloxazole.

-

Guanylation : Reaction with benzoylisothiocyanate forms a thiourea intermediate, hydrolyzed to guanidine under basic conditions.

This approach achieves an overall yield of 42%, with purification challenges at the thiourea stage.

Challenges and Optimization Strategies

Steric Hindrance in Propyl-Substituted Oxazoles

Bulky propyl groups impede reaction kinetics, necessitating elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF). Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Regioselectivity in Guanidine Installation

Competing N-7 vs. N-2 guanylation in oxazoles is mitigated using directing groups (e.g., acetyl) or low-temperature conditions (−20°C). Computational modeling (DFT) predicts favorable sites for nucleophilic attack, guiding experimental design.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Guanidine, (4,5-Dipropyl-2-oxazolyl)-

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Cyanamide | 3 | 78 | High efficiency | Requires Pd catalysts |

| Guanylation-Thiourea | 5 | 42 | Avoids transition metals | Low overall yield |

| Integrated Multi-Step | 5 | 35 | Scalable | Complex purification |

Chemical Reactions Analysis

Types of Reactions: Guanidine, (4,5-dipropyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may yield amines.

Scientific Research Applications

Guanidine, (4,5-dipropyl-2-oxazolyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including enzyme inhibition and DNA binding.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Guanidine, (4,5-dipropyl-2-oxazolyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of guanidine and substituted oxazole. Below is a comparison with analogous heterocyclic compounds:

Ethanone, 1-(4,5-Dihydro-4,4-Dimethyl-2-Propyl-5-Oxazolyl)-

- Structure: Contains an oxazole ring with dihydro, dimethyl, and propyl substituents, but lacks the guanidine group. Instead, it features an ethanone (acetyl) functional group.

- Molecular Formula: C₁₀H₁₇NO₂ (MW: 183.25 g/mol) .

- Key Differences: Reactivity: The ethanone group introduces ketone-based reactivity (e.g., nucleophilic additions), whereas the guanidine moiety in the target compound enables strong base-catalyzed reactions. Lipophilicity: The dimethyl and dihydro groups in the oxazole ring may reduce solubility compared to the dipropyl-substituted guanidine derivative.

Imidazo[4,5-g]Quinazoline Derivatives

- Structure : Fused imidazole-quinazoline systems with aryl substituents .

- Pharmacological Relevance : Demonstrated anticancer and kinase-inhibitory activities due to extended π-conjugation and nitrogen-rich frameworks.

- Synthetic Accessibility: Imidazoquinazolines require multi-step syntheses involving carbaldehyde condensations, whereas guanidine-oxazole derivatives may be synthesized via simpler alkylation or cyclization routes.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : Unlike imidazoquinazolines, which require specialized aldehydes for cyclization , the synthesis of guanidine-oxazole derivatives may prioritize propyl-group introduction via alkylation or Grignard reactions.

- Biological Potential: Guanidine’s strong basicity could enhance membrane penetration compared to ethanone-containing analogs, though toxicity risks (common in cationic guanidine compounds) require evaluation.

- Industrial Applications: The dipropyl-oxazole moiety may improve solubility in non-polar solvents, making it suitable for catalytic systems or polymer additives.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and guanidine proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and functional group integrity.

- Chiral HPLC : Ensure enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase).

- X-ray Crystallography : Resolve absolute configuration for crystallizable derivatives .

How should researchers assess the chemical stability of this guanidine derivative under various experimental conditions?

Basic Research Question

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS over 24–72 hours.

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using mass spectrometry.

- Reactivity Screening : Test compatibility with common reagents (e.g., oxidizers, reducing agents) under inert atmospheres .

How can computational methods elucidate the reaction mechanisms involving this compound in heterocyclic synthesis?

Advanced Research Question

- Density Functional Theory (DFT) : Model transition states and energy barriers for cyclization or guanidine-formation steps. For example, B3LYP/6-31G(d) basis sets can predict regioselectivity in oxazole functionalization.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF).

- Quantum Chemical Calculations : Analyze orbital interactions (e.g., HOMO-LUMO gaps) to rationalize nucleophilic/electrophilic behavior in cross-coupling reactions .

What methodologies optimize the use of this compound as a catalyst in CO₂ fixation reactions?

Advanced Research Question

- Catalytic Screening : Test guanidine-oxazole derivatives in CO₂-epoxide coupling under varied conditions:

- Temperature : 80–120°C (optimal ~100°C).

- Pressure : 1–10 atm CO₂ (4 atm shown to maximize cyclic carbonate yield).

- Solvent-Free Systems : Enhance sustainability by avoiding solvents like DCM.

- Kinetic Studies : Use in situ IR spectroscopy to monitor CO₂ consumption rates.

- Reusability : Assess catalyst stability over multiple cycles via TGA and leaching tests .

What approaches are used to study the bioactivity of guanidine-oxazole hybrids, and what challenges exist in correlating structure to activity?

Advanced Research Question

- In Silico Screening : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

- In Vitro Assays : Evaluate antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays.

- SAR Challenges : Address discrepancies in activity data by:

Notes on Evidence Usage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.